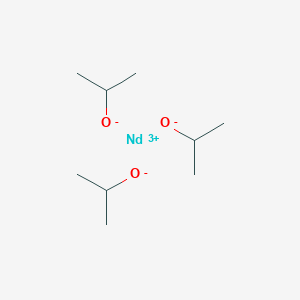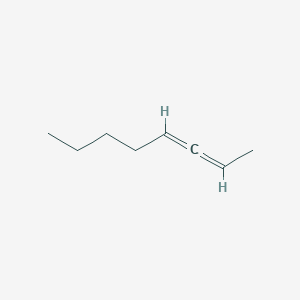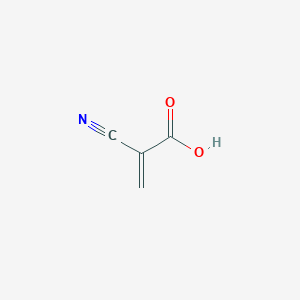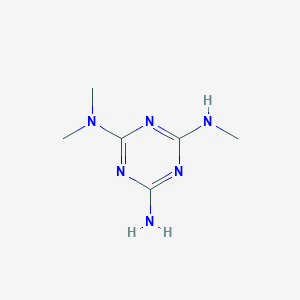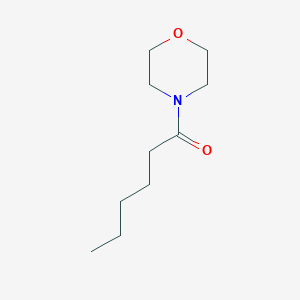
Morpholine, 4-(1-oxohexyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Morpholine, 4-(1-oxohexyl)- is a synthetic compound that is widely used in scientific research. It is a cyclic amine that has a six-membered ring with an oxygen atom and a nitrogen atom. The compound is also known as 4-(1-oxohexyl)morpholine or morpholine, 4-(hexanoyl)-. It has a molecular formula of C10H19NO2 and a molecular weight of 185.26 g/mol.
作用機序
Morpholine, 4-(1-oxohexyl)- has a unique mechanism of action. It is known to inhibit the activity of acyl-CoA: cholesterol acyltransferase (ACAT), which is an enzyme that is involved in the biosynthesis of cholesterol esters. The inhibition of ACAT leads to a decrease in the formation of cholesterol esters, which can be beneficial in the treatment of various diseases such as atherosclerosis.
生化学的および生理学的効果
The biochemical and physiological effects of morpholine, 4-(1-oxohexyl)- have been extensively studied. The compound has been shown to decrease the levels of cholesterol esters in various tissues such as the liver and the intestine. It has also been shown to decrease the levels of triglycerides in the blood. Additionally, the compound has been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
Morpholine, 4-(1-oxohexyl)- has several advantages and limitations for lab experiments. One of the advantages is that it is a stable compound that can be easily synthesized and purified. Additionally, the compound has a well-defined mechanism of action, which makes it a useful tool for studying various biological processes. However, one of the limitations is that the compound can be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the use of morpholine, 4-(1-oxohexyl)- in scientific research. One of the directions is the development of new compounds based on the structure of morpholine, 4-(1-oxohexyl)- that have improved pharmacological properties. Another direction is the use of the compound in the development of new therapies for diseases such as atherosclerosis and cancer. Finally, the compound can be used in the study of various biological processes such as lipid metabolism and inflammation.
Conclusion:
In conclusion, morpholine, 4-(1-oxohexyl)- is a synthetic compound that has various applications in scientific research. It is commonly used as a building block in the synthesis of various compounds and as a reagent in organic synthesis reactions. The compound has a unique mechanism of action and has been shown to have several biochemical and physiological effects. While the compound has several advantages and limitations for lab experiments, there are several future directions for its use in scientific research.
合成法
Morpholine, 4-(1-oxohexyl)- can be synthesized using various methods. One of the most common methods is the reaction of morpholine with hexanoyl chloride in the presence of a base such as triethylamine. The reaction yields the desired product, which can be purified by various techniques such as column chromatography or recrystallization.
科学的研究の応用
Morpholine, 4-(1-oxohexyl)- has various applications in scientific research. It is commonly used as a building block in the synthesis of various compounds such as pharmaceuticals, agrochemicals, and surfactants. The compound is also used as a reagent in organic synthesis reactions.
特性
CAS番号 |
17598-10-6 |
|---|---|
製品名 |
Morpholine, 4-(1-oxohexyl)- |
分子式 |
C10H19NO2 |
分子量 |
185.26 g/mol |
IUPAC名 |
1-morpholin-4-ylhexan-1-one |
InChI |
InChI=1S/C10H19NO2/c1-2-3-4-5-10(12)11-6-8-13-9-7-11/h2-9H2,1H3 |
InChIキー |
ADAOWDCHNZQKDI-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)N1CCOCC1 |
正規SMILES |
CCCCCC(=O)N1CCOCC1 |
その他のCAS番号 |
17598-10-6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




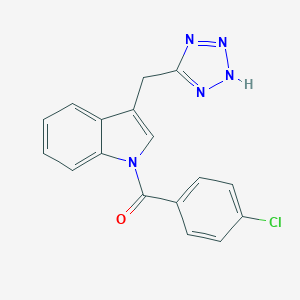
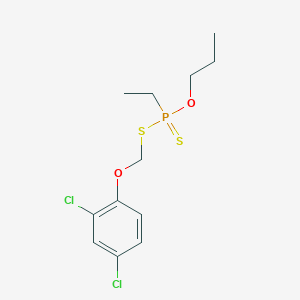
![2-[(2-Thienylmethyl)amino]benzoic acid](/img/structure/B100859.png)
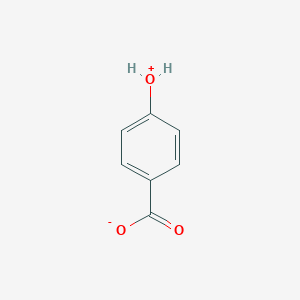
![Diethyl[4-[[4-(dimethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]ammonium chloride](/img/structure/B100861.png)
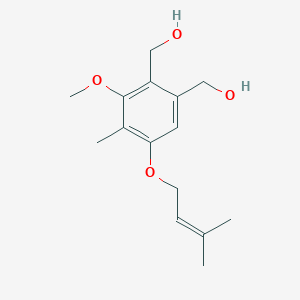
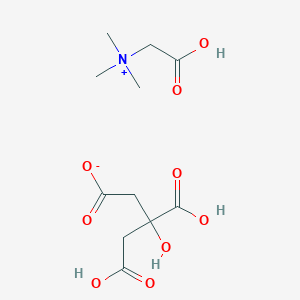
![2(1H)-Quinolinone, 3-(3-methyl-2-butenyl)-4-[(3-methyl-2-butenyl)oxy]-](/img/structure/B100867.png)
![3H-Naphtho[1,8-bc]thiophene-5-ol, 4,5-dihydro-2-methyl-](/img/structure/B100871.png)
